Gallium(III) hydride.
Description
Historical Context of Gallium Hydride Research
The exploration of gallium hydrides is a fascinating chapter in the history of chemistry. The element gallium itself was discovered in 1875 by the French chemist Paul-Émile Lecoq de Boisbaudran. britannica.com However, the synthesis and characterization of its simple hydride, gallane, proved to be a significant challenge. For a considerable period, GaH₃ remained a transient species, detected only in the gas phase or at extremely low temperatures (3.5 K) after reacting laser-ablated gallium atoms with dihydrogen. wikipedia.org The inherent instability of the monomeric form, which readily dimerizes to digallane(6) (Ga₂H₆), further complicated early investigations. wikipedia.org
Evolution of Synthetic Approaches to Gallium Hydrides
The development of synthetic routes to gallium hydrides has been a journey of innovation. Early methods were often complex and yielded products that were difficult to isolate and characterize. A significant breakthrough came with the use of lithium gallium hydride (LiGaH₄) as a hydride source, which opened doors to the synthesis of a variety of monomeric gallium dihydrides, particularly those stabilized by bulky ligands. acs.org
More unconventional pathways have also been explored, leading to the synthesis of various Ga(III) hydride derivatives. researchgate.net For instance, the reaction of t-BuLi with a sterically bulky alkyl gallium chloride has been shown to produce a gallium hydride. acs.org Another notable approach involves the protonation of a gallium(I) cation, which can lead to the formation of a dicationic gallium(III) hydride. nih.gov This method highlights the accessible redox chemistry between Ga(I) and Ga(III) states. The reaction of 4 equivalents of t-BuLi with [Cl₂Ga(μ-NEt₂)]₂ has also been successfully employed to create the dimeric gallium hydride, [t-Bu(H)Ga(μ-NEt₂)]₂. acs.org
The following table summarizes some of the key synthetic strategies that have been developed:
| Precursor(s) | Resulting Gallium Hydride Species | Reference |
| Laser-ablated Ga atoms + H₂ | Monomeric GaH₃ (transient) | wikipedia.org |
| LiGaH₄ + Bulky Ligands | Monomeric gallium dihydrides | acs.org |
| t-BuLi + Sterically bulky alkyl gallium chloride | Gallium hydride | acs.org |
| Gallium(I) cation + Proton source | Dicationic gallium(III) hydride | nih.gov |
| [Cl₂Ga(μ-NEt₂)]₂ + 4 t-BuLi | [t-Bu(H)Ga(μ-NEt₂)]₂ | acs.org |
Significance of Gallium(III) Hydride in Main Group Chemistry Research
Gallium(III) hydride and its derivatives are of considerable interest in main group chemistry for several reasons. The study of their structures and bonding provides a bridge between the lighter boron hydrides and the heavier hydrides of indium and thallium. acs.org While boron hydrides are known for their electron-deficient multicenter bonding, the heavier Group 13 hydrides exhibit different characteristics. acs.org Gallium hydrides, in this context, offer a unique platform to understand the transition in chemical behavior down the group.
The reactivity of gallium hydrides, particularly their ability to undergo oxidative addition and reductive elimination, is another area of active research. researchgate.net For example, the reversible conversion between a gallium(I) cation and a gallium(III) hydride demonstrates a facile two-electron redox cycle, a process more commonly associated with transition metals. nih.govexlibrisgroup.com This "transition-metal-like" behavior opens up possibilities for developing novel catalytic systems based on main group elements. nih.gov Furthermore, the formation of gallium hydride intermediates has been implicated in electrocatalytic hydrogen evolution reactions. rsc.org
Properties
IUPAC Name |
gallane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDYZQXPPOZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[GaH3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064696 | |
| Record name | Gallium trihydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.747 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Gallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13572-93-5, 7440-55-3 | |
| Record name | Gallium hydride (GaH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium trihydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Gallium Iii Hydride and Its Adducts
Direct Synthesis Strategies for Monomeric Gallium(III) Hydride
Monomeric Gallium(III) hydride (GaH₃) is a photosensitive, colorless gas that cannot be concentrated in a pure, unsolvated form due to its high reactivity and tendency to oligomerize or decompose. wikipedia.org It is typically observed as a transient species. wikipedia.org Infrared spectroscopic studies have indicated that the monomer possesses a trigonal planar structure. wikipedia.org The direct synthesis and characterization of this molecule necessitate specialized, non-standard laboratory conditions.
Cryogenic Isolation Techniques
One of the primary methods for generating and studying monomeric GaH₃ is through cryogenic matrix isolation. This technique involves the co-deposition of gallium atoms with molecular hydrogen onto a cold substrate (e.g., at 3.5 K). wikipedia.org In these experiments, gallium metal is vaporized using laser ablation, and the resulting atoms are reacted with H₂ in an excess of a noble gas, such as argon. acs.org The products are trapped within the solid, inert matrix, preventing polymerization and allowing for spectroscopic analysis.
Research using Fourier-transform infrared (FT-IR) spectroscopy under cryogenic conditions has identified several products from the reaction of excited gallium atoms with hydrogen. acs.org The primary species formed include the simple diatomic hydride GaH and the dihydride GaH₂, which was identified as a bent molecule. acs.org The formation of monomeric GaH₃ has also been detected in argon matrices doped with the vapor over solid digallane(6). wikipedia.org
| Product | Precursors | Technique | Key Finding |
| GaH, GaH₂ | Ga (atomic), H₂ | Cryogenic Matrix Isolation | Formation of multiple hydride species from excited Ga atoms. acs.org |
| HGaCH₃ | Ga (atomic), CH₄ | Cryogenic Matrix Isolation | Identification of methylgallium hydride as a photoreaction product. acs.org |
| GaH₃ | Ga₂(μ-H)₂(t-H)₂, Ga₂(t-H)₂ | Cryogenic Matrix Isolation | Photoreversible conversion between different forms of digallane hydrides. acs.org |
Gas-Phase Generation Approaches
In the gas phase, monomeric GaH₃ exists in a chemical equilibrium with its dimer, digallane(6) (Ga₂H₆). wikipedia.org The monomeric form becomes the predominant species at higher temperatures. The enthalpy change for the dissociation of the dimer into two monomers has been experimentally estimated to be 59 ± 16 kJ mol⁻¹. wikipedia.org
Gas-phase electron diffraction (GED) studies, often combined with ab initio molecular orbital calculations, have been instrumental in determining the structure of related gaseous gallium hydrides. acs.org For instance, monochlorogallane, which exists as a chlorine-bridged dimer, H₂Ga(μ-Cl)₂GaH₂, in the gas phase, has been structurally characterized using these methods. acs.org The study of such species provides insight into the bonding and structural properties of the transient Ga-H bond in a gaseous environment.
Indirect Synthesis Pathways via Precursor Reduction
Given the challenges in handling pure GaH₃, indirect methods that involve the reduction of stable gallium precursors are more practical and widely used for generating gallium hydrides for subsequent reactions.
Reduction of Gallium Halides
A prevalent strategy for synthesizing gallium hydride derivatives involves the reduction of gallium(III) halides. tum.de Gallium(III) chloride (GaCl₃) is a common starting material. Its reaction with an excess of trimethylsilane (B1584522) (Me₃SiH) at low temperatures (around 250 K) yields monochlorogallane (H₂GaCl). acs.org Similarly, the reaction can be controlled to produce dichlorogallane (HGaCl₂). tum.de These halogenated gallanes are valuable intermediates for the synthesis of more complex hydride complexes. tum.de
Another key pathway is the synthesis of alkali metal tetrahydridogallates, such as lithium tetrahydridogallate (LiGaH₄) and potassium tetrahydridogallate (KGaH₄). wikipedia.orgkoreascience.kr These salts are important starting materials for producing gallane adducts, as they act as effective hydride transfer agents. wikipedia.org
Reduction of Organogallium Compounds
Organogallium compounds can also serve as precursors to gallium hydrides. The synthesis of these hydrides often involves reactions that result in the elimination of an organic group and the formation of a Ga-H bond. For example, the dimeric gallium hydride [t-Bu(H)Ga(μ-NEt₂)]₂ was synthesized by reacting four equivalents of tert-butyllithium (B1211817) (t-BuLi) with [Cl₂Ga(μ-NEt₂)]₂. acs.orgnih.gov In this reaction, evidence suggests that two of the tert-butyl groups are eliminated as isobutylene, leading to the formation of the Ga-H bonds. nih.gov
However, not all such pathways are efficient. The reduction of methylchlorogallanes using lithium hydride was reported to be an unsatisfactory route for producing methylgallane derivatives, as the complete removal of chlorine from the products proved difficult. cdnsciencepub.com
Formation of Stable Gallium(III) Hydride Adducts
To overcome the inherent instability of monomeric GaH₃, it is often stabilized by forming adducts with Lewis bases. These adducts are typically stable, isolable compounds that serve as convenient sources of the GaH₃ moiety for chemical reactions. wikipedia.org
The synthesis of these adducts can be achieved through several routes:
Direct reaction with digallane(6): The thermally fragile dimer, Ga₂H₆, can react directly with Lewis bases. For instance, its reaction with trimethylamine (B31210) (NMe₃) at -95 °C produces the bis-adduct (NMe₃)₂·GaH₃. wikipedia.org
From halide precursors: A common method involves the reaction of a gallium halide adduct with a hydride-donating reagent. The reaction of a conjugated bis-guanidinate gallium dichloride complex, [LGaCl₂], with lithium triethylborohydride (Li[HBEt₃]) yields the stable dihydride adduct [LGaH₂]. researchgate.net
From other hydride precursors: Stable adducts can be synthesized from tetrahydridogallate salts or by ligand displacement from another adduct. wikipedia.org For example, N-heterocyclic carbene (NHC) adducts such as (NHC)·GaH₃ can be prepared and subsequently converted to other species like the cationic bis-adducts [(NHC)₂GaH₂]⁺. d-nb.info
The stability and structure of the resulting adduct depend significantly on the nature of the Lewis base. Nitrogen donor ligands typically form strong bonds with gallane. wikipedia.org
| Adduct | Precursor(s) | Synthetic Method |
| (NMe₃)₂·GaH₃ | Ga₂H₆, NMe₃ | Direct reaction with digallane(6). wikipedia.org |
| [t-Bu(H)Ga(μ-NEt₂)]₂ | [Cl₂Ga(μ-NEt₂)]₂, t-BuLi | Reaction of an organogallium halide with an organolithium reagent. acs.orgnih.gov |
| [LGaH₂] | [LGaCl₂], Li[HBEt₃] | Reduction of a dihalide adduct with a borohydride. researchgate.net |
| [(NHC)₂GaH₂]⁺I⁻ | (NHC)·GaH₂I, NHC | Reaction of a mono-NHC adduct with a second equivalent of the NHC. d-nb.info |
Amine-Stabilized Gallium(III) Hydride Adducts
Amine adducts of gallane are among the most common, but their synthesis can be challenging due to the propensity of hydrides stabilized by primary and secondary amines to eliminate dihydrogen. nih.govresearchgate.net Despite this, several synthetic routes have been successfully developed.
One common precursor for amine-stabilized gallanes is trimethylamine gallane, [GaH₃(NMe₃)]. An acid-base reaction between the aminoenoate pro-ligand HAME^(Dip) and [GaH₃(NMe₃)] was attempted as a route to a gallium hydride bis-amidoenoate complex. However, this specific reaction did not result in hydrogen evolution and led to the decomposition of the gallium hydride into gallium metal. rsc.org This highlights the delicate reactivity of these synthons. rsc.org
More complex amine ligands, such as pincer-type ligands, have been employed to create more stable adducts. For instance, novel gallium hydride complexes have been synthesized using an N,N-bis(3,5-di-tert-butyl-2-phenoxy)amine pincer ligand, denoted as [ON(H)O]²⁻. nih.gov These syntheses have yielded compounds like HGa(THF)[ON(H)O] and the bimetallic H₂Ga[μ²‐ON(H)O]Ga[ON(H)O]. nih.govresearchgate.net The synthesis of another amine-stabilized adduct, [(NH₂tBu)₂·GaH₂]Cl, has also been reported. d-nb.info
The reaction of a gallium chloride complex (Ga-Cl) with lithium triethylborohydride (Li[HBEt₃]) in benzene (B151609) has been shown to yield a dihydride compound, Ga-H, stabilized by a Schiff base ligand framework. researchgate.net
Table 1: Examples of Amine-Stabilized Gallium(III) Hydride Adducts and Synthesis Details
| Compound | Precursors | Key Features |
|---|---|---|
| [GaH₃(NMe₃)] | GaCl₃, LiGaH₄, NMe₃ | Common gallane synthon; reactivity can lead to decomposition. rsc.org |
| HGa(THF)[ON(H)O] | GaCl₃, LiAlH₄, [ON(H)O]²⁻ ligand | Pincer-ligand stabilized, co-stabilized by THF. nih.govresearchgate.net |
| H₂Ga[μ²‐ON(H)O]Ga[ON(H)O] | GaCl₃, LiAlH₄, [ON(H)O]²⁻ ligand | Bimetallic complex with a bridging pincer ligand. nih.govresearchgate.net |
| Ga-H (Schiff base stabilized) | Ga-Cl (Schiff base complex), Li[HBEt₃] | Formed via reaction with a hydride source. researchgate.net |
Phosphine-Stabilized Gallium(III) Hydride Adducts
Phosphines are another important class of ligands for stabilizing gallium(III) hydride, often leading to unique electronic properties and reactivity. A significant development in this area was the synthesis of a dicationic gallium(III) hydride stabilized by triphenylphosphine, [HGa(PPh₃)₃][Al(OR^F)₄]₂. nih.gov This compound was prepared through the activation of a gallium(I) salt, Ga[Al(OR^F)₄] (where OR^F = OC(CF₃)₃), with the phosphine (B1218219) ligand, which raised the HOMO energy sufficiently to allow for protonation. nih.gov
In other work, the addition of trimethylphosphine (B1194731) to gallium phosphaketenyl complexes resulted in the displacement of the phosphaketene carbonyl group to yield base-stabilized phosphinidenes. researchgate.net This demonstrates the utility of phosphines in modifying the coordination sphere of gallium and accessing different phosphorus-containing functionalities. researchgate.net
Table 2: Examples of Phosphine-Stabilized Gallium(III) Hydride Adducts
| Compound | Precursors | Key Features |
|---|---|---|
| [HGa(PPh₃)₃][Al(OR^F)₄]₂ | Ga[Al(OR^F)₄], PPh₃, [HPPh₃]⁺ | First example of a dicationic Ga(III) hydride; formed by protonation of a Ga(I) precursor. nih.gov |
Ether-Stabilized Gallium(III) Hydride Adducts
Ethers, particularly cyclic ethers like tetrahydrofuran (B95107) (THF), are effective ligands for stabilizing gallium hydrides. Their moderate donor strength can prevent some of the decomposition pathways seen with stronger donors.
The synthesis of the pincer-supported complex HGa(THF)[ON(H)O] demonstrates the cooperative stabilization by both an amine-based pincer ligand and a THF molecule. nih.govresearchgate.net The addition of a stoichiometric amount of THF to a solution containing multiple isomers of a dimeric gallium hydride was found to yield a single, monomeric THF-adduct. nih.gov This indicates that ether coordination can break up oligomeric structures to favor monomeric species in solution. nih.gov
While not a direct synthesis of a gallium(III) hydride, the preparation of the gallium(I) cation [Ga(12-crown-4)]⁺ highlights the effectiveness of ether ligands in gallium chemistry. core.ac.uk This complex, synthesized from commercially available materials, has been shown to be an effective starting material for generating other novel gallium(I) cations, which could potentially be converted to gallium(III) hydrides through oxidation and protonation steps. core.ac.uk
Table 3: Examples of Ether-Stabilized Gallium(III) Hydride Adducts
| Compound | Precursors | Key Features |
|---|---|---|
| HGa(THF)[ON(H)O] | GaCl₃, LiAlH₄, [ON(H)O]²⁻ ligand, THF | Monometallic hydride stabilized by both a pincer ligand and THF. nih.govresearchgate.net |
| [GaH(NMe₃₋ₓ{CH₂CH₂O}ₓ)₂] | [GaH₃(NMe₃)] | Example of a {Ga-H} containing precursor synthesized from an amine-stabilized gallane. rsc.org |
Mechanistic Studies of Gallium(III) Hydride Formation Reactions
Understanding the mechanisms of gallane formation is crucial for developing rational synthetic strategies. A key mechanistic pathway that has been elucidated involves the manipulation of gallium's oxidation state. It has been demonstrated that a gallium(I) cation, stabilized by a tetradentate NNNN-macrocycle ligand, can be protonated to form a dicationic gallium(III) hydride. nih.gov This process is a formal two-electron oxidation of the gallium center and is reversible; the resulting Brønsted acidic hydride can be deprotonated by a neutral base to regenerate the gallium(I) cation. nih.gov
Conversely, a dominant mechanistic feature in the chemistry of cationic gallium(III) hydrides is the spontaneous elimination of dihydrogen (H₂). acs.orgnsf.gov Cationic arene-solvated species like [H₂Ga(arene)₂]⁺ readily lose H₂ at room temperature to afford arene-solvated gallium(I) compounds. acs.orgnsf.gov A critical factor governing this transformation is the nature of the counter-anion. The presence of a weakly coordinating anion facilitates the elimination of H₂ and stabilizes the resulting Ga(I) cation. acs.orgnsf.gov In contrast, using a more basic, coordinating anion can reverse the stability, making the gallium(III) hydride the more stable species. acs.orgnsf.gov
Studies on complex formation between gallium(III) and other species, such as oxalatopentaamminecobalt(III), provide insight into the kinetics of ligand exchange. These investigations show that the major reaction path can involve hydrolyzed species like GaOH²⁺, and the rates are consistent with an associative interchange (Iₐ) mechanism. researchgate.net This fundamental understanding of ligand substitution is relevant to the formation of gallane adducts where a hydride source must displace an existing ligand on a gallium(III) precursor.
Challenges in Gallium(III) Hydride Synthesis Research
The primary challenge in the synthesis and isolation of gallium(III) hydride compounds is their inherent instability. This instability manifests in several ways.
A significant hurdle is the propensity of many gallane adducts to eliminate dihydrogen (H₂), particularly those that are cationic or stabilized by primary and secondary amines. nih.govacs.orgnsf.gov This facile elimination leads to the formation of more stable gallium(I) species, thwarting attempts to isolate the desired Ga(III)-H compounds. acs.orgnsf.gov
Another major challenge is the decomposition of gallium hydride synthons to elemental gallium metal. This has been observed, for example, when attempting an acid-base reaction between [GaH₃(NMe₃)] and an aminoenoate pro-ligand. rsc.org This decomposition pathway represents a loss of material and complicates the purification of desired products.
The isolation and characterization of key intermediates also pose a significant difficulty. For instance, in the electrocatalytic hydrogen evolution reaction, a Ga(III)-H species is formed as a key intermediate, but attempts to obtain high-quality crystals suitable for X-ray analysis were unsuccessful. rsc.org Its existence had to be inferred through reactivity studies and the characterization of its subsequent reaction products. rsc.org This illustrates the often transient and highly reactive nature of many gallium hydride species, making their full structural elucidation a formidable task.
Theoretical and Computational Investigations of Gallium Iii Hydride
Electronic Structure Analysis of Monomeric Gallium(III) Hydride
Computational models have been crucial in defining the fundamental electronic nature of the GaH₃ monomer.
Theoretical calculations consistently predict a trigonal planar (D₃h symmetry) for monomeric GaH₃. wikipedia.org The nature of the Gallium-Hydrogen bond is a central focus of these investigations.
Bond Parameters: The calculated Ga-H bond length generally falls within the range of 155.7 to 158.7 pm. wikipedia.org Specific computational studies on related species, such as dicationic gallium(III) hydride complexes, have reported calculated Ga-H bond lengths of approximately 1.558 Å (155.8 pm). nih.gov
Orbital Contributions: Unlike its lighter homologues, borane (B79455) (BH₃) and alane (AlH₃), the bonding in gallane involves the d atomic orbitals of the gallium atom. researchgate.net This participation of d-orbitals explains why the Ga-H bond length does not follow a simple increasing trend from B to Al to Ga. researchgate.net While bonding in BH₃ complexes is dominated by orbital interactions and AlH₃ adducts show a balance, GaH₃ adducts exhibit a decrease in orbital interaction and an increase in Pauli repulsion, which contributes to a comparatively weaker bond. chemrxiv.org The coordination of GaH₃ with a Lewis base is described by a three-center, four-electron (3MO-4e) model that explicitly includes one of gallium's d atomic orbitals. researchgate.net
Electron Affinity and Charge Distribution: Theoretical studies have determined the electron affinity (EA) of GaH₃ to be approximately 0.3 eV. acs.orgutah.edu In complexes, the hydrogen atoms in the GaH₃ moiety remain significantly negatively charged. utah.edu
| Property | Theoretical Value | Source |
|---|---|---|
| Molecular Geometry | Trigonal Planar | wikipedia.org |
| Ga-H Bond Length | 155.7 - 158.7 pm | wikipedia.org |
| Electron Affinity (EA) | ~0.3 eV | acs.orgutah.edu |
Potential energy surface (PES) calculations are used to explore the stability of different GaH₃ structures and its reaction coordinates. Studies on cationic arene-solvated gallium hydride species, [H₂Ga(arene)₂]⁺, have identified these as minima on the potential energy surface. nsf.gov Furthermore, PES calculations have been employed to map reaction pathways, such as the deprotonation of dicationic gallium(III) hydride complexes, identifying the transition states involved. researchgate.netresearchgate.net At high pressures, theoretical studies predict that GaH₃ can become stable in an A15-type crystal structure, with a stability threshold of 160 GPa. mre.org.cnaip.org Alloying GaH₃ with other metals has been theoretically shown to lower this required pressure. aip.orgcsic.es
Stability and Reactivity Predictions for Gallium(III) Hydride
Computational methods are key to predicting the stability of GaH₃ and its likely chemical behavior, including its decomposition and aggregation.
Monomeric GaH₃ is a reactive species, and its stability is highly dependent on its environment. Theoretical calculations support experimental findings that cationic arene-solvated species of the type [H₂Ga(arene)₂]⁺ are prone to spontaneously eliminate dihydrogen (H₂) at room temperature. nih.gov The stability against dissociation is significantly influenced by the coordination environment; the presence of a more basic anion can reverse this tendency and stabilize the gallium(III) hydride form. nsf.govnih.gov
In the context of its dimer, digallane (Ga₂H₆), the gas-phase dissociation into two GaH₃ monomers has a theoretically and experimentally estimated enthalpy change.
| Reaction | Enthalpy Change (ΔH) | Source |
|---|---|---|
| Ga₂H₆ (g) → 2GaH₃ (g) | 59 ± 16 kJ mol⁻¹ | wikipedia.org |
Computational studies on the decomposition of organogallium precursors used in chemical vapor deposition, such as triethylgallium (B73383) (TEG), indicate that GaH₃ is a key intermediate. These studies show that TEG decomposes to GaH₃ through a series of β-hydride elimination reactions, and at higher temperatures, the further decomposition of GaH₃ to GaH becomes thermodynamically favorable. rsc.org
One of the most fundamental reactivity traits of GaH₃ predicted by theory and observed experimentally is its tendency to oligomerize. In the gas phase, GaH₃ readily dimerizes to form digallane(6), Ga₂H₆. wikipedia.org In the solid state, digallane is thought to exist as a polymer or oligomer, potentially as a tetramer, (GaH₃)₄. wikipedia.org Theoretical studies have extended these predictions to explore the structures of larger gallium hydride oligomers, considering various coordination numbers (tetra-, penta-, and hexacoordinated) for the gallium centers. researchgate.net This tendency to form larger clusters is a defining characteristic of gallane's chemistry.
Spectroscopic Feature Predictions (Theoretical)
Theoretical calculations provide predicted spectroscopic data that are vital for identifying and characterizing GaH₃ and its derivatives, often complementing experimental IR or NMR spectroscopy.
Vibrational Spectroscopy: The Ga-H stretching frequency is a key diagnostic feature. For terminal gallium hydrides, this infrared (IR) absorption is typically found in the range of 1850–1900 cm⁻¹. acs.org For a related dicationic gallium(III) hydride, a Ga-H absorption band was computationally predicted at ν = 1982 cm⁻¹. researchgate.net These theoretical predictions help in assigning bands in experimental spectra.
Electronic Spectroscopy: For more complex systems like Ga(III)protoporphyrin-IX, theoretical methods are used to calculate the electronic structure and frontier molecular orbitals. These calculations successfully account for experimentally observed features in UV-visible absorption spectra, such as the energies of the Q and B (or Soret) bands. nih.gov
NMR Spectroscopy: While not directly predicting spectra for monomeric GaH₃, theoretical calculations of molecular structures for adducts like Me₃N·GaH₃ and Me₃P·GaH₃ provide the geometric parameters (bond lengths and angles) that underpin the interpretation of experimental data from techniques like gas-phase electron diffraction (GED) and solid-state NMR. rsc.orgresearchgate.netresearchgate.net
| Species/Complex | Spectroscopic Feature | Predicted Value/Range | Source |
|---|---|---|---|
| Terminal Gallium Hydrides | IR Ga-H Stretch | ~1850 - 1900 cm⁻¹ | acs.org |
| [(Me₄TACD)GaH]²⁺ | IR Ga-H Stretch | 1982 cm⁻¹ | researchgate.net |
| Ga(III)protoporphyrin-IX | Electronic Transitions | Calculations account for observed Q and B band energies | nih.gov |
Reactivity and Reaction Mechanisms of Gallium Iii Hydride
Adduct Formation Kinetics and Thermodynamics
Gallane is a strong Lewis acid and readily forms adducts with a wide range of Lewis bases. The formation of these adducts can be achieved through several synthetic routes, including the reaction of a tetrahydridogallate salt like lithium tetrahydridogallate (LiGaH₄) with an amine hydrochloride, or by direct reaction with digallane(6) at low temperatures. wikipedia.org
The thermodynamics of adduct formation are generally favorable, driven by the strong Lewis acidic nature of the gallium center. The enthalpy of dissociation for the gallane dimer, Ga₂H₆, into two monomeric GaH₃ units has been estimated to be 59 ± 16 kJ mol⁻¹. wikipedia.org The subsequent formation of a stable Lewis base adduct provides a significant thermodynamic driving force. For instance, trimethylamine (B31210) gallane (Me₃N·GaH₃) is a volatile solid with a melting point of 70.5°C, indicating considerable stability compared to free gallane, which decomposes above -20°C. wikipedia.orgresearchgate.net
While specific kinetic data for the formation of various gallane adducts is not extensively documented, studies on related Ga(III) complexation reactions provide insight. The kinetics of Ga(III) binding are often interpreted through mechanisms involving the hydrolysis products of the Ga³⁺ ion, such as GaOH²⁺, which can be the reactive species in solution. nih.govscience.gov The formation of adducts is generally fast, especially when starting from pre-formed gallane derivatives.
Table 1: Examples of Gallium(III) Hydride Adduct Formation Reactions
| Reactants | Products | Conditions | Citation |
| Ga₂H₆ + 2 NMe₃ | (NMe₃)₂·GaH₃ | -95°C | wikipedia.org |
| LiGaH₄ + Me₃NHCl | Me₃N·GaH₃ + LiCl + H₂ | Diethyl ether | wikipedia.org |
| [RNH₃]Cl + LiGaH₄ | RH₂N·GaH₃ + LiCl + H₂ (R = Me, tBu) | Diethyl ether, ~273 K | rsc.org |
This table is interactive. Click on the headers to sort the data.
Ligand Exchange Reactions in Gallium(III) Hydride Adducts
The ligands in gallane adducts can be readily displaced by other Lewis bases, a process known as ligand exchange. wikipedia.org The equilibrium of these reactions is typically dictated by the relative Lewis basicity of the incoming and outgoing ligands and steric factors. A stronger Lewis base will generally displace a weaker one. wikipedia.orgox.ac.uk This property is useful for synthesizing a variety of gallane adducts that may not be directly accessible. wikipedia.org
For example, trimethylamine (Me₃N) can be displaced from its gallane adduct by dimethylamine (B145610) (Me₂NH). wikipedia.org Similarly, bidentate ligands like tetramethylethylenediamine (tmen) or 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) can displace monodentate ligands to form bridged dimeric adducts. ox.ac.uk
Table 2: Examples of Ligand Exchange Reactions
| Initial Adduct | Reactant | Product Adduct | Displaced Ligand | Citation |
| Me₃N·GaH₃ | Me₂NH | Me₂NH·GaH₃ | Me₃N | wikipedia.org |
| GaH₃NMe₃ | tmen | (GaH₃)₂(tmen) | NMe₃ | ox.ac.uk |
| GaH₃NMe₃ | dmpe | (GaH₃)₂(dmpe) | NMe₃ | ox.ac.uk |
| Quinuclidine-GaH₂Cl | LiN(TMS)CH₂CMe₂CH₂NMe₂ | H₂Ga[N(TMS)CH₂CMe₂CH₂NMe₂] | Quinuclidine | nih.gov |
This table is interactive. Click on the headers to sort the data.
Hydrogallation Reactions
Hydrogallation refers to the addition of a gallium-hydrogen (Ga-H) bond across an unsaturated carbon-carbon or carbon-heteroatom multiple bond. This reaction is a fundamental process in organogallium chemistry, providing a direct route to functionalized organogallanes. tum.dersc.org
While hydrogallation is often performed stoichiometrically, catalytic variants are emerging. Gallium hydride complexes can act as catalysts for the reduction of various substrates. For instance, pincer-supported gallium hydride complexes have been shown to efficiently catalyze the hydroboration of carbonyl compounds like aldehydes, ketones, and even carbon dioxide. nih.govusc.galresearchgate.net The catalytic cycle involves a 1,2-hydrogallation of the carbonyl group to form a gallium alkoxide, which is then regenerated by reaction with a borane (B79455) such as pinacol (B44631) borane (HBpin), releasing the alcohol product and reforming the active gallium hydride catalyst. nih.govusc.galresearchgate.net
The hydrogallation of alkenes and alkynes typically proceeds via an electrophilic addition mechanism. pressbooks.pub The reaction is analogous to hydroboration and hydroalumination. For alkynes, the addition of the Ga-H bond is generally a cis-addition, leading to a product where the gallium and hydrogen atoms are on the same side of the newly formed double bond. researchgate.net This initial product may then rearrange to the more thermodynamically stable trans-isomer if steric hindrance is low. researchgate.net
The mechanism involves the attack of the alkyne's π-electrons on the electrophilic gallium center, proceeding through a transition state that leads to the formation of a vinylgallium species. libretexts.orgnih.gov With terminal alkynes, the addition usually follows Markovnikov's rule, where the gallium atom adds to the less substituted carbon, forming a vinylic carbocation intermediate on the more substituted carbon. libretexts.org However, the regioselectivity can be influenced by the steric bulk of the substituents on both the alkyne and the gallane. rsc.org For example, in the reaction of dialkylgallium hydrides with tert-butylethynylbenzenes, the gallium group attaches to the carbon atom alpha to the benzene (B151609) ring. rsc.org
Reduction Chemistry of Gallium(III) Hydride
Gallium(III) hydride and its adducts are effective, yet often mild and selective, reducing agents for a variety of functional groups. researchgate.net Their reducing power is generally considered to be less than that of alane (AlH₃) but greater than that of silanes. researchgate.netresearchgate.net
Gallane adducts have been successfully employed in the reduction of carbonyl compounds. Pincer-ligand-stabilized gallium hydrides can reduce aldehydes and ketones to their corresponding alcohols. nih.govusc.gal The reduction proceeds via a 1,2-hydrogallation of the C=O bond. researchgate.net
Furthermore, Ga(III)-hydride intermediates play a key role in electrocatalytic processes. For example, a Ga(III) porphyrin complex can be electrochemically reduced to generate a Ga(III)-H species, which then undergoes protonolysis with a Brønsted acid to produce hydrogen gas (H₂). rsc.orgrsc.org This highlights the hydridic nature of the Ga-H bond, which can react with a proton source to release dihydrogen. rsc.orgnih.gov The reactivity of the Ga-H bond in these systems is influenced by the ligand environment, with electron-withdrawing ligands enhancing its acidity. nih.gov
Decomposition Pathways and Products of Gallium(III) Hydride and its Adducts
Unsolvated gallane is thermally unstable and decomposes above -30°C into its constituent elements: elemental gallium and hydrogen gas. rsc.org
GaH₃ → Ga(s) + ³/₂ H₂(g)
Lewis base adducts of gallane exhibit significantly enhanced thermal stability. rsc.org However, they are still susceptible to decomposition, especially at elevated temperatures or in solution. The primary decomposition pathway for many adducts involves the elimination of dihydrogen (H₂). rsc.org For example, primary amine adducts like MeH₂N·GaH₃ and tBuH₂N·GaH₃ decompose near room temperature to eliminate H₂ and form cyclic or polymeric amido-gallanes, [RHNGaH₂]ₙ. rsc.org
The decomposition of gallane adducts can also be a route to valuable materials. The thermal decomposition of gallane adducts like GaH₃NMe₃ and GaH₃PMe₃ on semiconductor surfaces such as GaAs(100) has been studied as a method for chemical vapor deposition (CVD). This process yields metallic gallium, gaseous gallium hydrides, and adsorbed hydrogen. ox.ac.ukox.ac.uk Similarly, the dimeric hydride [t-Bu(H)Ga(μ-NEt₂)]₂ decomposes at 250 °C to produce gallium-rich films. acs.org The decomposition of some adducts can also be triggered in solution, yielding elemental gallium or gallium metal and hydrogen. rsc.org
Reaction with Protic and Aprotic Reagents
Gallium(III) hydride (GaH₃), also known as gallane, is a highly reactive inorganic compound. wikiwand.comguidechem.com Due to its instability in pure form, its chemistry is often explored using its dimer, digallane(6) (Ga₂H₆), or through the use of gallane adducts, where GaH₃ is stabilized by a Lewis base. wikipedia.org Unsolvated gallane exists in equilibrium with digallane(6). wikiwand.com Reactions that specifically require the monomeric GaH₃ are typically conducted in solvents like diethyl ether or tetrahydrofuran (B95107). wikiwand.comwikipedia.org
Reaction with Protic Reagents
Protic reagents are chemical species capable of donating a proton (H⁺). Gallium(III) hydride and its derivatives readily react with these substances.
Upon treatment with a standard acid, gallane converts to a gallium(III) salt and hydrogen gas. wikiwand.comwikipedia.org It also undergoes hydrolysis in water. wikiwand.com The reaction of Ga(III)-H species with Brønsted acids, such as trifluoroacetic acid (TFA), results in the production of H₂ through protonolysis. rsc.org This reactivity is attributed to the fact that the Ga-H bond is a strong hydride donor. rsc.org
Lithium tetrahydridogallate (LiGaH₄), a related complex hydride, reacts violently with water and other protic solvents, releasing hydrogen gas. wikipedia.org It also reacts with primary and secondary amines to liberate hydrogen. wikipedia.org Similarly, gallium complexes featuring element-ligand cooperativity can activate the O-H bonds in a range of alcohols. nih.gov
The table below summarizes the reactions of Gallium(III) hydride and its derivatives with various protic reagents.
| Reagent Type | Specific Reagent | Gallium Species | Products | Reference |
| Standard Acid | Generic Acid (e.g., HCl) | GaH₃ | Gallium(III) salt, H₂ | wikiwand.comwikipedia.org |
| Brønsted Acid | Trifluoroacetic acid (TFA) | Ga(III)-H species | H₂ | rsc.org |
| Water | H₂O | GaH₃ | Gallium(III) hydroxide | wikiwand.comwikipedia.org |
| Alcohols | Various (Alkyl and Aryl) | (TriNOx³⁻)Ga | (HTriNOx²⁻)Ga-OR | nih.gov |
| Amines | Primary and Secondary Amines | LiGaH₄ | H₂ gas | wikipedia.org |
Reaction with Aprotic Reagents
Gallium(III) hydride also engages in reactions with a variety of aprotic reagents, which lack an acidic proton. A key reaction type is the formation of adducts with Lewis bases. For example, digallane(6) reacts directly with trimethylamine (NMe₃) at low temperatures to form a stable adduct. wikipedia.org These adducts are often used as the starting material for other reactions due to their increased stability compared to free gallane. wikipedia.org
The reactivity of gallane extends to organometallic compounds and unsaturated substrates. For instance, a gallane(pyridyl)iron complex has been shown to react with methyl acrylate. researchgate.net Furthermore, low-valent gallium compounds can undergo oxidative addition reactions with primary phosphanes. d-nb.info
The table below details representative reactions of Gallium(III) hydride with aprotic reagents.
| Reagent Type | Specific Reagent | Gallium Species | Reaction Type | Products | Reference |
| Lewis Base | Trimethylamine (NMe₃) | Ga₂H₆ | Adduct Formation | (NMe₃)₂·GaH₃ | wikipedia.org |
| Unsaturated Ester | Methyl acrylate | Gallane(pyridyl)iron complex | Addition/Rearrangement | Complex iron-gallium product | researchgate.net |
| Primary Phosphane | R₂R'Si-PH₂ | (Dipp₂NacNac)Ga | Oxidative Addition | (Dipp₂NacNac)GaH(PHSiR₂R') | d-nb.info |
| Carbon Dioxide | CO₂ | Surface Ga-H hydrides | Hydrogenation | Not specified | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for Gallium Iii Hydride
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure and bonding of gallium(III) hydride and its derivatives. acs.orgmjcce.org.mk These methods measure the vibrational energy levels of a molecule, which are quantized and correspond to the stretching and bending of chemical bonds. smu.edu For a molecule with a specific geometry, there are predictable, characteristic vibrational modes that can be observed in its IR and Raman spectra, acting as a molecular fingerprint. acs.org
Matrix isolation is a powerful experimental technique used to study reactive species like GaH₃ by trapping them in an inert, solid matrix (typically a noble gas like argon) at very low temperatures (around 12 K). msu.rumdpi.com This method prevents the reactive molecules from interacting with each other, allowing for their spectroscopic characterization in a near-gaseous state. Fourier Transform Infrared (FTIR) spectroscopy is then used to record the vibrational spectrum of the isolated molecules. mdpi.comsemiconductor-digest.com
Studies using matrix isolation have been crucial in identifying the vibrational frequencies of gallane and its isotopomers. For instance, in the case of methylamine-gallane (MeH₂N·GaH₃), the IR spectra of the vapor trapped in a solid argon matrix at approximately 12 K were consistent with a molecule of Cₛ symmetry. researchgate.net Similarly, the reaction of Ga₂ with H₂ in a solid argon matrix at 12 K was shown to spontaneously form a cyclic Ga(μ-H)₂Ga molecule, which was identified through its IR spectrum. researchgate.net These studies, often involving isotopic substitution (e.g., using deuterium), allow for the confident assignment of vibrational modes, particularly those involving hydrogen. researchgate.netresearchgate.net
Gas-phase IR absorption spectroscopy provides direct information about the vibrational modes of molecules in the gaseous state, free from matrix effects. However, obtaining gas-phase spectra of unstable species like GaH₃ is challenging. Early studies on the intramolecular hydrogen elimination from dimethylamine-gallane (Me₂NH·GaH₃) and dimethylphosphine-gallane (Me₂PH·GaH₃) used gas-phase IR spectroscopy to follow the reaction, which yields Me₂NGaH₂ and Me₂PGaH₂, respectively. rsc.org The infrared spectrum of Me₂NGaH₂ in the gas phase indicated that it is monomeric. rsc.org
More definitive work on gaseous gallane involved the synthesis of [GaH₃]ₓ via the reaction of monochlorogallane with lithium tetrahydridogallate. researchgate.net The infrared spectra of the vapor at low pressures, including results from deuteration experiments, strongly supported the existence of the diborane-like dimer, Ga₂H₆, as the principal component. researchgate.net Computational studies have also been performed to predict the vibrational frequencies of the GaH₃ monomer, which are essential for guiding experimental searches and interpreting spectral data. nist.govacs.org
| Vibrational Mode | Symmetry | Calculated/Experimental Frequency (cm⁻¹) | Reference |
| ν₂ | A₂" | 721 (Experimental) | nist.gov |
| ν₃ | E' | 1933 (Experimental) | nist.gov |
| ν₄ | E' | 758 (Experimental) | nist.gov |
| Ga-H Stretch | - | 1517 (Terminal in Ga₂H₆, Electron Diffraction) | acs.org |
| Ga-H Stretch | - | 1710 (Bridging in Ga₂H₆, Electron Diffraction) | acs.org |
| Ga-H Stretch | - | 1587 (Calculated for GaH₃) | acs.org |
This table presents a mix of experimental and calculated vibrational frequencies for GaH₃ and its dimer, Ga₂H₆, to illustrate the data obtained from these spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Gallium(III) Hydride Adducts
Due to the inherent instability of free GaH₃, NMR spectroscopy is almost exclusively performed on its stable adducts with Lewis bases. NMR provides detailed information about the chemical environment of specific nuclei.
Proton (¹H) NMR spectroscopy is used to study the hydride ligands attached to the gallium center. In adducts, the chemical shift of the Ga-H protons provides information about the electronic environment around the gallium atom, which is influenced by the donor ligand. For example, in a toluene-d₈ solution at 193 K, the methylamine-gallane adduct (MeH₂N·GaH₃) exhibits a singlet for the three GaH₃ protons at a chemical shift of 4.69 ppm. researchgate.net
In studies of the decomposition of dimethylamine-gallane and dimethylphosphine-gallane, ¹H NMR was used alongside IR spectroscopy to monitor the intramolecular hydrogen elimination. rsc.org Furthermore, solutions of gallane, believed to be an oligomer [GaH₃]ₙ in toluene-d₈ at temperatures below -30 °C, show two distinct ¹H magnetic resonances. These are attributed to terminal and bridging hydride atoms, with a relative intensity of 2:1, suggesting a structure more complex than the simple monomer or dimer. researchgate.net
While ¹H NMR focuses on the hydride ligands, NMR of other nuclei can provide direct insight into the gallium center and other atoms in the adduct. ⁷¹Ga is a quadrupolar nucleus, which often results in broad NMR signals, making high-resolution studies challenging. However, solid-state NMR techniques or studies in highly symmetric environments can yield valuable data.
Investigations into adducts like trimethylamine-gallane, (CH₃)₃N·GaH₃, have utilized a multi-nuclear approach. While the primary focus of some studies has been on microwave, IR, and Raman spectra, the structural data obtained are complementary to what could be learned from ⁷¹Ga NMR. aip.org Theoretical calculations of NMR chemical shifts can also be compared with experimental data for adducts to validate proposed structures. Ab initio quantum mechanical methods have been used to compute chemical shifts for model cyclogallene compounds, [M₂(GaH)₃] (M = Li, Na, K), which supports the interpretation of experimental NMR data in terms of electronic structure and aromaticity. acs.org
Mass Spectrometry Techniques for Gallium(III) Hydride Detection
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the identification of molecular species and the determination of their molecular weight. For a reactive and transient species like GaH₃, MS can provide evidence of its existence, even if it cannot be isolated in bulk.
The detection of gallane and its fragments by mass spectrometry is often coupled with a synthesis or decomposition reaction. For instance, in the study of trimethylamine-gallane, while the focus was on vibrational and microwave spectroscopy, mass spectrometry would be a complementary technique to confirm the mass of the parent molecule and its fragments. aip.org The technique is particularly useful in the gas phase, where it can identify the components of a vapor. The characterization of gaseous Ga₂H₆ was supported by a combination of techniques, where mass spectrometry would have been instrumental in confirming the dimeric nature by detecting the parent ion [Ga₂H₆]⁺ and its fragmentation pattern.
Electron Diffraction Studies for Gas-Phase Structure Determination
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds. For gallium(III) hydride and its derivatives, which often exist as dimers or adducts in the gas phase, GED has been instrumental in providing precise structural parameters.
The simplest binary gallium hydride, digallane(6) (Ga₂H₆), has been studied using electron diffraction. acs.org These studies reveal a diborane-like structure with two bridging hydrogen atoms and four terminal hydrogen atoms.
The structures of several gallane adducts have also been investigated by gas-phase electron diffraction. For instance, the structure of the trimethylamine (B31210) adduct, Me₃N·GaH₃, was re-analyzed using the SARACEN method, which combines GED measurements with earlier microwave data and ab initio quantum chemical calculations. This approach yielded precise structural parameters for the gaseous molecule. researchgate.net Similarly, the molecular structure of the trimethylphosphine (B1194731) adduct, Me₃P·GaH₃, has been determined by GED, showing a monomeric unit in the vapor state. rsc.org
Furthermore, electron diffraction has been used to characterize substituted gallium hydrides. The gas-phase structure of monochlorogallane, which exists as a dimer H₂Ga(μ-Cl)₂GaH₂, was determined through GED augmented by ab initio molecular orbital calculations. acs.org This study revealed a D₂h symmetry for the equilibrium structure. Another example is dimethylgallane, [Me₂GaH]₂, which was the first gallium hydride containing a Ga(μ-H)₂Ga bridging unit to be structurally characterized. researchgate.net
The technique has also been applied to more complex hydrides like hydridogallium bis(tetrahydroborate), Ga(BH₄)₂H. rsc.org In the gas phase, this compound consists of monomeric HGa[(μ-H)₂BH₂]₂ molecules, where the gallium atom is five-coordinate. rsc.org
The following table summarizes key structural parameters obtained from gas-phase electron diffraction studies of various gallium hydride compounds.
| Compound | Bond / Angle | Distance (Å) / Angle (°) | Reference |
| Me₃N·GaH₃ | r(Ga–H) | 1.511(13) | researchgate.net |
| r(Ga–N) | 2.134(4) | researchgate.net | |
| ∠H–Ga–N | 99.3(8) | researchgate.net | |
| Me₃P·GaH₃ | r(Ga–H) | 1.590(11) | rsc.org |
| r(Ga–P) | 2.443(6) | rsc.org | |
| ∠H–Ga–P | 98.4(12) | rsc.org | |
| H₂Ga(μ-Cl)₂GaH₂ | r(Ga–Cl) | 2.350(2) | acs.org |
| r(Ga–H) | 1.523(20) | acs.org | |
| ∠Cl–Ga–Cl | 89.7(5) | acs.org | |
| [Me₂GaH]₂ | r(Ga···Ga) | 2.610(0.5) | researchgate.net |
| r(Ga–Hb) | 1.708(1.4) | researchgate.net | |
| ∠Ga–Hb–Ga | 99.6(1.4) | researchgate.net | |
| Ga(BH₄)₂H | r(Ga–B) | 2.172(0.5) | rsc.org |
| r(Ga–H)avg | 1.774(1.7) | rsc.org | |
| ∠B–Ga–B | 112.2(1.5) | rsc.org |
X-ray Diffraction Studies of Solid-State Gallium(III) Hydride Adducts
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids. This technique has been extensively applied to adducts of gallium(III) hydride to understand their solid-state structures, bonding, and intermolecular interactions. Gallane itself is unstable and cannot be isolated as a solid under normal conditions, making the study of its adducts crucial.
A variety of adducts have been synthesized and characterized, often by reacting a gallium trihalide with a suitable ligand followed by reduction, or by ligand displacement from an existing adduct. wikipedia.org For example, the adducts X₃Ga·P(SiMe₃)₃ (where X = Cl, Br, I) were prepared and their crystal structures determined, providing insight into the bonding between gallium and phosphorus. agh.edu.pl
The solid-state structure of the trimethylphosphine-gallane adduct, Me₃P·GaH₃, was determined by single-crystal X-ray diffraction at 150 K. The study confirmed that the adduct exists as a monomeric unit in the crystalline phase, with dimensions that are generally close to those determined in the gas phase. rsc.org
More complex adducts, including those with multidentate or functionalized ligands, have also been characterized. The reaction of LiMH₄ (where M = Al or Ga) with 2-diethylaminoethanethiol hydrochloride yielded the five-coordinate species MH(SCH₂CH₂NEt₂)₂, which were authenticated by X-ray crystallography as isostructural, chiral molecules in the solid state. rsc.org Similarly, cationic bis-NHC (N-heterocyclic carbene) adducts of gallium dihydride, such as [(Me₂ImMe)₂·GaH₂]⁺I⁻, have been synthesized and structurally characterized by X-ray diffraction. d-nb.info
The study of [t-Bu(H)Ga(μ-NEt₂)]₂ provides an example of a dimeric gallium hydride derivative characterized by single-crystal X-ray diffraction. The results confirmed a dimeric, anti-hydride, amido-bridged structure with an inversion center. acs.org
The table below presents selected structural data for solid-state gallium(III) hydride adducts obtained from X-ray diffraction studies.
| Compound | Bond / Angle | Distance (Å) / Angle (°) | Reference |
| Me₃P·GaH₃ | r(Ga–H) | 1.51(3) | rsc.org |
| r(Ga–P) | 2.4571(6) | rsc.org | |
| ∠P-Ga-H | 100.8(10) | rsc.org | |
| [t-Bu(H)Ga(μ-NEt₂)]₂ | r(Ga-H) | 1.57(4) | acs.org |
| r(Ga-N1) | 2.023(3) | acs.org | |
| r(Ga-N1') | 2.031(3) | acs.org | |
| ∠N1-Ga-N1' | 84.42(11) | acs.org | |
| GaH(SCH₂CH₂NEt₂)₂ | r(Ga-S1) | 2.327(2) | rsc.org |
| r(Ga-S2) | 2.308(2) | rsc.org | |
| r(Ga-N1) | 2.227(5) | rsc.org | |
| ∠S1-Ga-S2 | 129.4(1) | rsc.org | |
| [(Me₂ImMe)₂·GaH₂]⁺I⁻ | r(Ga-H1) | 1.48(3) | d-nb.info |
| r(Ga-H2) | 1.49(3) | d-nb.info | |
| r(Ga-C1) | 2.053(3) | d-nb.info | |
| ∠H1-Ga-H2 | 114.9(16) | d-nb.info |
Photoelectron Spectroscopy Applied to Gallium Hydrides
Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules and, by extension, to probe their electronic structure. While PES is considered "blind" to hydrogen itself, the effect of hydrogen bonding on the core levels of the heavier elements it is bonded to can be observed. aps.org This has enabled PES-based studies to provide valuable information about the electronic characteristics of metal hydrides. aps.org
The application of PES to simple gallium hydrides like digallane(6) (Ga₂H₆) has been part of broader studies comparing the electronic structures of Group 13 hydrides. acs.org These studies help in understanding the nature of the bonding, particularly the bridging hydride bonds.
For more complex systems, X-ray photoelectron spectroscopy (XPS) has been used to characterize films containing gallium. For instance, XPS was used alongside other techniques to characterize films grown from the decomposition of gallium hydride derivatives. acs.org In studies of gallium oxide, a related compound, synchrotron-based hard X-ray photoelectron spectroscopy (HAXPES) has proven effective. aip.org The tunability of the photon energy in HAXPES allows for depth profiling of chemical states, which can be crucial for analyzing thin films or surface layers. aps.orgaip.org
Theoretical simulations of photoelectron spectra are often used in conjunction with experimental results to identify isomers present in a molecular beam and to analyze chemical bonding. researchgate.net This combined approach is particularly helpful for interpreting the complex spectra that can arise from species involving gallium and hydrogen.
Challenges in PES studies of hydrides include the precise determination of the concentration and chemical state of hydrogen. aps.org However, by analyzing the shifts in the core levels of gallium, information about the Ga-H bonding environment can be inferred. For example, in metal hydrides, the metal-hydride chemical states appear at different binding energies compared to the pure metal states. aps.org
Future Directions and Emerging Research Avenues in Gallium Iii Hydride Chemistry
Development of Novel and More Efficient Synthetic Routes
The synthesis of gallium(III) hydride and its derivatives has traditionally relied on methods such as salt metathesis from precursors like dichlorogallane (HGaCl₂) or chlorogallane (H₂GaCl). tum.de These precursors are typically generated from the reaction of trimethylsilane (B1584522) (Me₃SiH) and gallium trichloride (B1173362) (GaCl₃). tum.de However, the quest for more efficient and versatile synthetic pathways is a primary focus of current research.
One promising approach involves the use of alternative hydride sources. For instance, researchers have successfully synthesized a dimeric gallium hydride, [t-Bu(H)Ga(μ-NEt₂)]₂, through a reaction involving tert-butyllithium (B1211817) (t-BuLi). acs.org This reaction represents a rare example of hydride formation using t-BuLi, where a tert-butyl group is sacrificed, likely via a β-hydride elimination process. acs.org Another avenue of exploration is the protonation of gallium(I) complexes. The protonation of a gallium(I) cation chelated by an NNNN-macrocycle has been shown to yield a dicationic gallium(III) hydride. nih.gov This method offers a pathway to cationic gallium hydrides, which exhibit distinct reactivity.
Furthermore, the development of single-source precursors for materials synthesis is a significant driver for new synthetic strategies. For example, the trimeric aminogallane, (H₂GaNH₂)₃, has been used to produce cubic gallium nitride (GaN) via chemical vapor deposition (CVD), highlighting the potential of tailored molecular precursors in materials science. tum.de
Exploration of New Stabilization Strategies for Monomeric Gallium(III) Hydride
Monomeric gallium(III) hydride is inherently unstable and prone to oligomerization or decomposition. Consequently, a major research thrust is the development of effective stabilization strategies. The use of bulky ligands to sterically shield the gallium center has proven to be a successful approach. A variety of monomeric gallium dihydrides have been reported using sterically demanding ligand systems. acs.org
N-heterocyclic carbenes (NHCs) have emerged as powerful stabilizing ligands for gallium(III) hydrides. core.ac.uk The strong σ-donating ability of NHCs helps to stabilize the electron-deficient gallium center. For example, an NHC-stabilized gallene precursor has been synthesized and used in cycloaddition reactions. core.ac.uk Donor-acceptor stabilization is another key strategy. The formation of adducts with Lewis bases, such as quinuclidine, can stabilize gallium hydride species. tum.de
Recent research has also explored the use of macrocyclic ligands. The synthesis of a dicationic gallium(III) hydride stabilized by a tetradentate NNNN-macrocyclic ligand demonstrates the potential of this approach. nih.gov Computational studies have shown that the strong coordination of the macrocycle raises the energy of the highest occupied molecular orbital (HOMO) of the gallium(I) precursor, facilitating its protonation to the gallium(III) hydride. nih.gov
Advanced Computational Studies for Predicting Reactivity and Applications
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of gallium(III) hydride species. Density Functional Theory (DFT) calculations are widely used to investigate electronic structures, reaction mechanisms, and the stability of these compounds.
For example, DFT calculations have been employed to elucidate the mechanism of hydride formation from the reaction of [Cl₂Ga(μ-NEt₂)]₂ with t-BuLi, suggesting a β-hydride elimination pathway. acs.org In the study of the dicationic gallium(III) hydride, computational analysis revealed that the high nuclear charge on the gallium center facilitates hydride-to-metal charge transfer during deprotonation, explaining its Brønsted acidity. nih.gov
Computational studies are also crucial in the field of catalysis. Hybrid quantum mechanics/molecular mechanics (QM/MM) models have been used to study the role of gallium species in light alkane dehydrogenation catalyzed by Ga/H-MFI zeolites. acs.org These studies have identified univalent and divalent gallium hydrides, [GaH₂]⁺ and [GaH]²⁺, as highly active species. acs.org Furthermore, computational modeling helps in understanding the generation and reactivity of surface Ga-H hydrides on gallium oxide catalysts, which are key intermediates in reactions like CO₂ hydrogenation. researchgate.netnih.gov
Recent computational work on bismuthanyl-substituted monomeric triel hydrides, including a bismuthanylgallane, has provided insights into their stability and electronic nature. rsc.org These studies help in rationalizing experimental observations, such as the relative stabilities of different Lewis acid/base adducts. rsc.org
Integration of Gallium(III) Hydride in Green Chemistry Methodologies
The development of environmentally benign chemical processes is a major goal of modern chemistry. Gallium(III) hydride chemistry offers potential avenues for advancing green chemistry. The use of gallium-based catalysts can provide alternatives to traditional, often more toxic or less efficient, catalytic systems.
For instance, gallium(III)- and indium(III)-containing ionic liquids have shown high activity as catalysts in various organic reactions, including Friedel-Crafts alkylations and acylations. mdpi.com These ionic liquids can be easier to handle and recycle than conventional Lewis acids. mdpi.com
The catalytic applications of gallium hydrides in hydrogenation and dehydrogenation reactions are also relevant to green chemistry. For example, the dehydrogenation of light alkanes to produce valuable alkenes is a key industrial process. acs.org Gallium-exchanged zeolites, where gallium hydride species are believed to be active sites, are promising catalysts for this transformation. acs.orgnsf.gov Furthermore, the catalytic hydrosilylation of CO₂ using pincer-supported gallium complexes represents a potential route for carbon dioxide utilization. surfacesciencewestern.com
The development of single-source precursors for the synthesis of materials like GaN at lower temperatures than conventional methods also aligns with the principles of green chemistry by reducing energy consumption. acs.org
Unexplored Reactivity Patterns and Derivatization
While significant progress has been made, the reactivity of gallium(III) hydride is far from fully explored. Researchers are continually seeking to uncover new reaction pathways and synthesize novel derivatives.
One area of interest is the reactivity of cationic gallium(III) hydrides. These species, such as the dicationic hydride [(Me₄TACD)GaH]²⁺, have been shown to be Brønsted acidic, a property that can be harnessed for new catalytic applications. nih.gov The spontaneous elimination of dihydrogen from cationic arene-solvated gallium(III) hydrides to form gallium(I) species represents another interesting reactivity pattern. nsf.gov
The synthesis of heterobimetallic compounds containing gallium hydride moieties is another frontier. The reaction of a gallium(I) complex with zinc dihydride has been shown to lead to a dimeric gallium(III) dihydride, demonstrating the potential for zinc-to-gallium hydride transfer. d-nb.info
Furthermore, the derivatization of gallium hydrides by introducing new ligands can lead to compounds with tailored properties. For example, the synthesis of bismuthanyl-substituted monomeric gallane, stabilized by an NHC ligand, opens the door to a new class of compounds with a direct Ga-Bi bond. rsc.org The reactivity of such compounds is a promising area for future investigation.
Potential in Advanced Functional Materials Beyond Current Research
The applications of gallium(III) hydride and its derivatives are expanding beyond their traditional use as precursors for semiconductor materials like GaN. tum.de The unique properties of these compounds make them promising candidates for a range of advanced functional materials.
One emerging application is in the field of electrocatalysis. A gallium(III) chloride tetrakis(pentafluorophenyl)porphyrin complex has been shown to be a highly active and stable electrocatalyst for the hydrogen evolution reaction (HER). rsc.org The catalytic cycle involves the formation of a Ga(III)-H species. rsc.org
Gallium hydride species are also being investigated for their role in catalysis for energy applications. Surface gallium hydrides on gallium oxide have been identified as key intermediates in the hydrogenation of CO₂ to valuable chemicals. researchgate.netnih.govresearchgate.net This research could lead to the development of more efficient catalysts for converting CO₂ into fuels and chemical feedstocks.
Moreover, the development of new gallium(III) complexes with specific ligands could lead to materials with novel optical or electronic properties. For example, a cationic, homoleptic Ga(III) complex with the bis(8-quinolyl)amine ligand has been synthesized and characterized, showing interesting photoluminescence properties. tandfonline.com The exploration of such complexes could lead to new materials for applications in sensing, imaging, and optoelectronics.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing Gallium(III) hydride (GaH₃)₂, and how do reaction conditions influence yield and purity?
- Methodological Answer : Ga(III) hydride is typically synthesized via low-temperature reactions using gallium halides (e.g., GaCl₃) and hydride sources like LiAlH₄ or LiBH₄ under inert atmospheres. For example, solvent choice (e.g., ethers) and temperature (−30°C to 0°C) critically affect product stability due to GaH₃’s thermal sensitivity . Precursor stoichiometry (e.g., GaCl₃:LiAlH₄ molar ratios) must be optimized to minimize side reactions (e.g., Ga-H bond cleavage). Post-synthesis purification often involves cryogenic distillation or sublimation .
Q. How is the structure of Ga(III) hydride characterized, and what analytical techniques resolve ambiguities in its dimeric form ([GaH₃]₂)?
- Methodological Answer : X-ray diffraction (XRD) of single crystals grown at low temperatures confirms the dimeric structure. Vibrational spectroscopy (IR/Raman) identifies Ga-H stretching modes (~1800 cm⁻¹), while nuclear magnetic resonance (¹H NMR at −80°C) detects hydride proton environments. Computational methods (DFT) validate experimental data by modeling bond lengths and angles, addressing discrepancies in early reports that misassigned monomeric GaH₃ .
Q. What factors govern the stability of Ga(III) hydride in aqueous and non-aqueous solvents?
- Methodological Answer : Ga(III) hydride hydrolyzes rapidly in water, forming Ga(OH)₃ and H₂ gas. Stability in non-aqueous solvents (e.g., THF, toluene) depends on Lewis acidity: coordinating solvents stabilize GaH₃ via adduct formation, while non-polar solvents accelerate decomposition. Controlled pH (<2) in protic systems can transiently stabilize Ga-H species, but prolonged storage requires inert conditions and temperatures below −20°C .
Advanced Research Questions
Q. How do computational models (e.g., DFT) explain the hydride transfer mechanisms of Ga(III) hydride in reduction reactions, and how do these differ from AlH₃ or InH₃?
- Methodological Answer : DFT studies reveal that GaH₃’s hydride transfer occurs via a three-center transition state with lower activation energy (ΔG‡ ~25 kJ/mol) compared to AlH₃ (ΔG‡ ~35 kJ/mol) due to Ga’s larger atomic radius. Charge distribution analysis shows GaH₃ acts as a stronger Lewis acid than InH₃, favoring nucleophilic attack on carbonyl groups. Experimental validation involves kinetic isotope effects (KIE) and substituent-dependent rate measurements .
Q. What contradictions exist in reported thermodynamic stability constants (log β) for Ga(III) hydride complexes, and how can experimental design resolve them?
- Methodological Answer : Discrepancies in log β values (e.g., 8.2 vs. 9.5 for [GaH₃·L] adducts) arise from varying ligand types (e.g., pyridine vs. phosphines) and solvent dielectric constants. Isothermal titration calorimetry (ITC) under standardized conditions (25°C, 0.1 M ionic strength) and competitive ligand assays (e.g., EDTA displacement) improve consistency. Meta-analyses of literature data should account for solvent polarity and counterion effects .
Q. How can Ga(III) hydride’s reactivity be modulated for catalytic applications, such as asymmetric hydrogenation or C–H activation?
- Methodological Answer : Ligand engineering (e.g., chiral N-heterocyclic carbenes) enhances enantioselectivity in hydrogenation by sterically shielding Ga’s coordination sites. For C–H activation, GaH₃’s electrophilicity is tuned via redox-active co-catalysts (e.g., Cp₂Fe) to stabilize radical intermediates. In situ XAFS spectroscopy tracks Ga’s oxidation state during catalysis, while kinetic profiling identifies rate-determining steps .
Q. What experimental strategies mitigate challenges in reproducing Ga(III) hydride synthesis and characterization across laboratories?
- Methodological Answer : Standardized protocols include:
- Precursor quality control : Use sublimed GaCl₃ (≥99.99% purity) to avoid oxide impurities.
- Stoichiometric precision : Calibrate hydride sources (e.g., LiAlH₄) via iodometric titration.
- Inert atmosphere : Maintain O₂/H₂O levels <1 ppm using glovebox-Schlenk line hybrids.
- Cross-lab validation : Share reference samples for NMR/XRD benchmarking .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectroscopic data (e.g., IR vs. Raman) for Ga-H bond vibrations?
- Methodological Answer : IR and Raman complementarity resolves mode assignments: symmetric Ga-H stretches (Raman-active) appear at ~1850 cm⁻¹, while asymmetric stretches (IR-active) occur at ~1780 cm⁻¹. Discrepancies arise from matrix effects (solid vs. solution). Use polarized Raman spectroscopy and DFT-simulated spectra to deconvolute overlapping peaks .
Q. What statistical approaches validate reproducibility in Ga(III) hydride’s catalytic performance metrics (e.g., turnover frequency)?
- Methodological Answer : Apply Grubbs’ test to identify outliers in triplicate runs. Use ANOVA to compare batch-to-batch variability (e.g., ±5% TOF). Bootstrap resampling (n=1000 iterations) calculates 95% confidence intervals for catalytic efficiency, ensuring robustness against non-normal data distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
